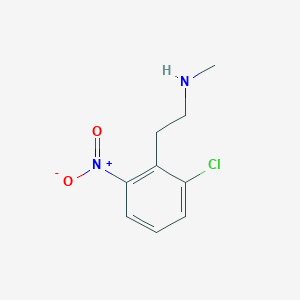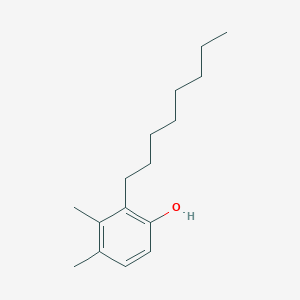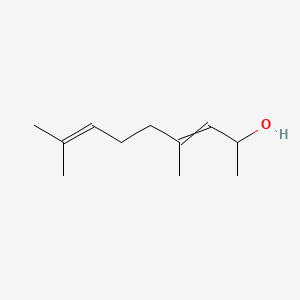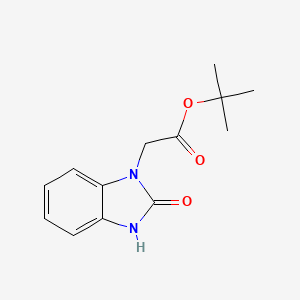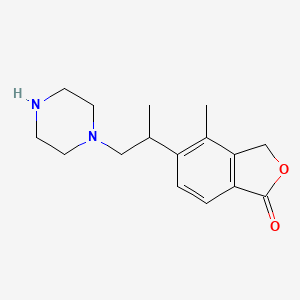
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Substitution with Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of the benzofuran core with a suitable piperazine derivative in the presence of a base, such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, resulting in different biological activities.
5-(1-Methyl-2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group and the piperazine moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-11(9-18-7-5-17-6-8-18)13-3-4-14-15(12(13)2)10-20-16(14)19/h3-4,11,17H,5-10H2,1-2H3 |
InChI Key |
DSTOPNDVXROHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CN3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
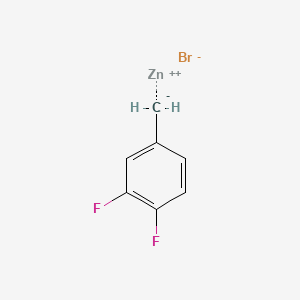
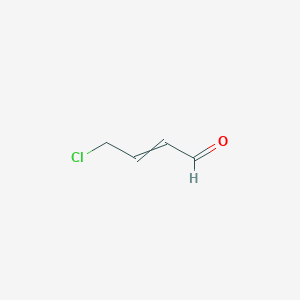
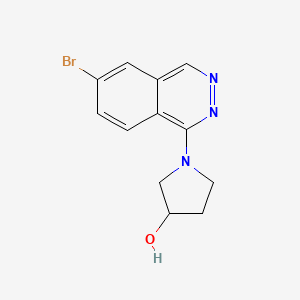
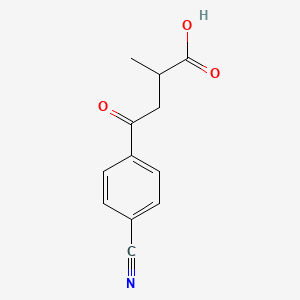
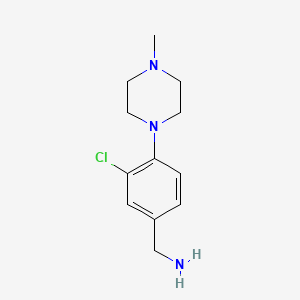
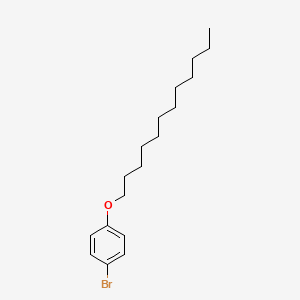
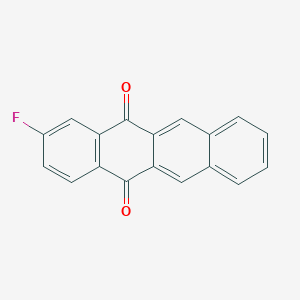
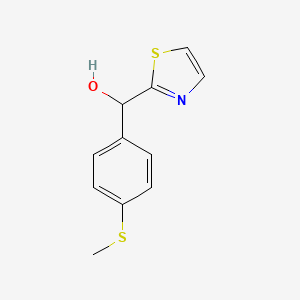
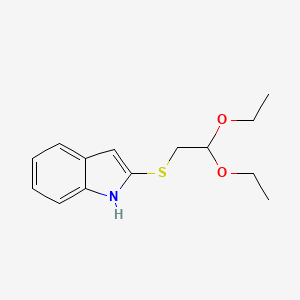
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
